4-(4-Methylpiperidin-1-yl)-3-nitroaniline
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Overview
Description
4-(4-Methylpiperidin-1-yl)-3-nitroaniline is an organic compound that features a piperidine ring substituted with a methyl group at the nitrogen atom and a nitroaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpiperidin-1-yl)-3-nitroaniline typically involves the following steps:
Nitration of Aniline: Aniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 3-nitroaniline.
Alkylation: The 3-nitroaniline is then subjected to alkylation with 4-methylpiperidine under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylpiperidin-1-yl)-3-nitroaniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as halogenation or acylation.
Oxidation: The piperidine ring can be oxidized to form N-oxides under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like chlorine or bromine, acylating agents like acetic anhydride.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products
Reduction: 4-(4-Methylpiperidin-1-yl)-3-phenylenediamine.
Substitution: Various halogenated or acylated derivatives of the original compound.
Oxidation: N-oxides of the piperidine ring.
Scientific Research Applications
4-(4-Methylpiperidin-1-yl)-3-nitroaniline has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound can be used in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Chemistry: It is utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-(4-Methylpiperidin-1-yl)-3-nitroaniline depends on its application:
Pharmaceuticals: It may act as a ligand for specific receptors or enzymes, modulating their activity through binding interactions.
Biochemical Probes: It can interact with target proteins, altering their conformation and activity, which can be studied using various biochemical techniques.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylpiperidin-1-yl)aniline: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitroaniline: Lacks the piperidine ring, resulting in different chemical and biological properties.
4-(4-Methylpiperidin-1-yl)-3-chloroaniline: Substitutes the nitro group with a chlorine atom, altering its reactivity and applications.
Uniqueness
4-(4-Methylpiperidin-1-yl)-3-nitroaniline is unique due to the presence of both the nitro group and the piperidine ring, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in various research applications.
Properties
IUPAC Name |
4-(4-methylpiperidin-1-yl)-3-nitroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-9-4-6-14(7-5-9)11-3-2-10(13)8-12(11)15(16)17/h2-3,8-9H,4-7,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJMBZUFGDTYHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)N)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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